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Compound of Interest

Compound Name:
6-(4-Morpholin-4-

ylphenyl)pyridazin-3-ol

CAS No.: 1105194-10-2

Cat. No.: B1415416

Get Quote

Welcome to the Pyridazinone Scaffold Technical Support Center Current Status:Operational |

Ticket Volume:High Specialist: Dr. Aris Thorne, Senior Application Scientist, Medicinal

Chemistry Division

Introduction: The "Privileged" but Promiscuous
Scaffold
You are here because you are working with a 3(2H)-pyridazinone core. You likely appreciate its

versatility as a bioisostere for phenyl rings or its utility in targeting PDE4, PDE3, c-Met, or COX-

2. However, you are likely encountering its "dark side": off-target promiscuity.

This support guide is not a textbook. It is a troubleshooting manual designed to resolve the

three most common "error codes" in pyridazinone development: hERG-mediated cardiotoxicity,

PDE isoform non-selectivity (emesis), and metabolic instability.
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Ticket #1: "My Lead Compound is Blocking hERG
Channels"
Severity: Critical (Cardiotoxicity Risk) Symptoms: QT prolongation in telemetry studies; IC₅₀ <

10 µM in patch-clamp assays.

Root Cause Analysis
The pyridazinone ring, especially when substituted with aromatic groups (e.g., 6-phenyl-3(2H)-

pyridazinone), is highly lipophilic and electron-deficient. It often engages in

-

stacking with the aromatic residues (Tyr652, Phe656) inside the hERG channel pore. If your
molecule also contains a basic amine (common for solubility), it interacts with the channel's
"selectivity filter," creating a perfect storm for blockage.

Troubleshooting & SAR Solutions
Q: I cannot remove the basic amine without losing potency. How do I fix hERG? A: You must

lower the pKa of that amine or shield it.

Strategy A (pKa Modulation): Add an electron-withdrawing group (EWG) adjacent to the

amine. For example, converting a piperidine to a morpholine or adding a fluorine atom to the

piperidine ring can drop the pKa by 1–2 units, reducing the cation-pi interaction with hERG

without abolishing target binding.

Strategy B (Steric Shielding): Introduce steric bulk (e.g., a methyl group) ortho to the basic

nitrogen. This disrupts the specific geometry required for hERG binding but often preserves

target affinity if the pocket allows.

Q: My compound is neutral but still hits hERG. Why? A: It’s likely a "grease" problem. Neutral

pyridazinones bind hERG via hydrophobic interactions.

The "LogP Rule": If your cLogP is > 3.5, you are in the danger zone.

The Fix: Introduce polarity on the pyridazinone core.
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Action: Replace a phenyl substituent at position 6 with a pyridine or pyrimidine. This

lowers cLogP and introduces a repulsive electrostatic interaction with the hERG pore

oxygen atoms.

Protocol: Gold-Standard Automated Patch Clamp
(hERG)
Do not rely solely on radioligand binding (displacement of [³H]-dofetilide); it produces false

negatives for allosteric blockers.

Cell Line: CHO or HEK293 stably expressing hERG (Kv11.1).

Solutions:

Extracellular (Bath): NaCl 140 mM, KCl 4 mM, CaCl₂ 2 mM, MgCl₂ 1 mM, HEPES 10 mM,

Glucose 10 mM (pH 7.4).

Intracellular (Pipette): KCl 120 mM, CaCl₂ 5.374 mM, MgCl₂ 1.75 mM, EGTA 5 mM,

HEPES 10 mM, K₂-ATP 4 mM (pH 7.2).

Voltage Protocol:

Hold at -80 mV.

Depolarize to +40 mV for 2s (activates channels).

Repolarize to -50 mV for 2s (generates tail current—measure inhibition here).

Acceptance Criteria:

Seal resistance > 100 MΩ (Gigaseal preferred).

Tail current amplitude > 400 pA.

Run a positive control (E-4031, IC₅₀ ~10-50 nM) every 10 plates.
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Ticket #2: "The Animals are Vomiting" (PDE
Selectivity)
Severity: High (Clinical Attrition Risk) Symptoms: Emesis in ferrets/dogs; therapeutic window <

5-fold.

Root Cause Analysis
If you are targeting PDE4 (inflammation), your compound is likely inhibiting PDE4D (the

"emetic" isoform) with equal potency to PDE4B (the "therapeutic" isoform). Alternatively, if you

are targeting something else, you might be hitting PDE3, causing ionotropic cardiovascular

effects.

Visualization: The Selectivity Decision Logic

Issue: Poor Selectivity

Check PDE Profile

High PDE4D Inhibition
(Emesis Risk)

PDE4B/D ratio ~ 1

High PDE3 Inhibition
(Inotropy Risk)

PDE3 IC50 < 1 µM

Modify C-4 Position:
Introduce Indole or
3-Cl-phenylamino.

Strategy: Exploiting
Regulatory Domain

Modify N-2 Position:
Avoid Benzyl groups.
Use small alkyl or H.

Strategy: Steric Clash
with PDE3 Q-pocket

Rigidification:
Fuse heterocycles

(e.g., Phthalazinones)

Click to download full resolution via product page

Figure 1: Decision logic for troubleshooting PDE isoform selectivity in pyridazinone scaffolds.
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Troubleshooting & SAR Solutions
Q: How do I improve PDE4B selectivity over PDE4D? A: The active sites are nearly identical,

but the regulatory domains differ.

The "Clamp" Strategy: Compounds with a C-4 amino linkage (e.g., 4-(3-chlorophenylamino))

tend to induce a conformational change that PDE4B tolerates better than PDE4D.

The Indole Trick: Replacing the C-4 phenyl with a 5-methoxyindole moiety has been shown

to improve PDE4B/D selectivity ratios significantly (up to 8-fold).

Q: My compound hits PDE3. How do I stop this? A: PDE3 has a slightly smaller "glutamine

pocket" than PDE4.

Action: Increase the size of the substituent at the N-2 position. While a simple methyl group

(N-Me) fits both, a bulkier group (like a cycloalkyl) often clashes with PDE3 but is

accommodated by the larger solvent-accessible pocket of PDE4. Warning: Do not use N-

benzyl; it often kills activity across the board or increases non-specific binding.

Ticket #3: "Metabolic Stability is Poor" (CYP
Inhibition)
Severity: Medium (DMPK Failure) Symptoms: High clearance in microsomes; CYP3A4/1A2

inhibition.

Root Cause Analysis
The pyridazinone ring is relatively stable, but the C-4 and C-5 positions are susceptible to

oxidative metabolism if unsubstituted. Furthermore, the planar aromatic nature of 6-aryl-

pyridazinones makes them prime substrates/inhibitors for CYP1A2 (planar active site).

Troubleshooting & SAR Solutions
Q: How do I block metabolism without killing potency? A: Block the "soft spots."

C-4/C-5 Blocking: If C-4 or C-5 are hydrogens, they are metabolic liabilities. Introduce a

methyl or chlorine substituent. A C-4 chlorine is a classic bioisostere that blocks oxidation

and can improve potency by filling a hydrophobic pocket.
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Scaffold Hopping: If CYP1A2 inhibition is the issue (common with flat molecules), disrupt the

planarity. Introduce an sp³ carbon linker between the pyridazinone and the 6-aryl ring, or use

an ortho-substituted phenyl ring to force a twist in the molecule (atropisomerism), preventing

it from fitting into the flat CYP1A2 active site.

Data Summary: Impact of Modifications
Modification Target Effect

Off-Target Risk
(hERG/CYP)

Recommendation

N-2 Methylation
Maintains PDE4

potency
Neutral Safe baseline

N-2 Benzylation Decreases potency
Increases Lipophilicity

(hERG risk)
Avoid

C-4 Chlorine Increases potency Blocks Metabolism Highly Recommended

C-6 Pyridine (vs

Phenyl)
Maintains potency

Reduces hERG (lower

LogP)
Preferred for Safety

Basic Amine

Sidechain
Increases Solubility High hERG Risk Mask pKa or Shield
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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